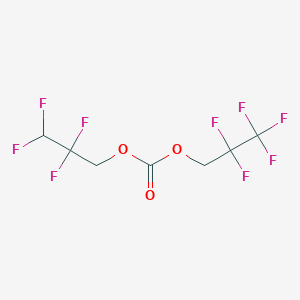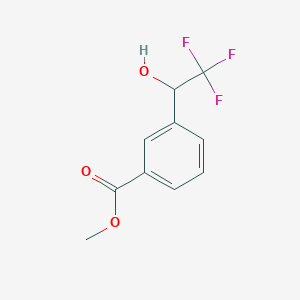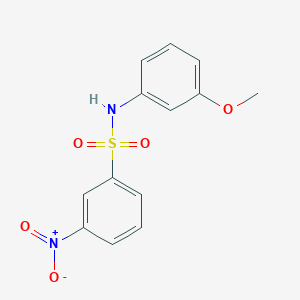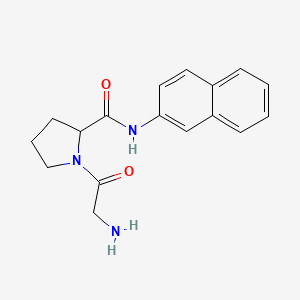
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one is a chiral compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(3,4-Dimethylphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and (S)-piperidine-2-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound using hydrogen gas in the presence of a metal catalyst.
Asymmetric Synthesis: Enantioselective catalysts or chiral auxiliaries are used to ensure the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-6-(3,4-Dimethylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-6-(3,4-Dimethylphenyl)piperidin-2-one: The enantiomer of the compound with different stereochemistry.
6-(3,4-Dimethylphenyl)piperidin-2-one: The racemic mixture of the compound.
6-(3,4-Dimethylphenyl)piperidine: A related compound lacking the carbonyl group.
Uniqueness
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the 3,4-dimethylphenyl group also contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(6S)-6-(3,4-dimethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(15)14-12/h6-8,12H,3-5H2,1-2H3,(H,14,15)/t12-/m0/s1 |
InChI-Schlüssel |
BKERUTAYJJTHKL-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCC(=O)N2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCCC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)

![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)




![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)


![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

